molecular formula C5H7N3 B170184 3-Cyclopropyl-1H-1,2,4-triazole CAS No. 1211390-33-8

3-Cyclopropyl-1H-1,2,4-triazole

Cat. No. B170184
CAS RN: 1211390-33-8
M. Wt: 109.13 g/mol
InChI Key: KTIRQJGWLMORDV-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1H-1,2,4-triazole is a chemical compound with the molecular formula C5H7N3 . It has a molecular weight of 109.13 . It is a solid substance under normal conditions .


Synthesis Analysis

The synthesis of 1,2,4-triazoles, including this compound, has been a subject of interest in recent years . One of the common methods involves the use of various nitrogen sources . Another method reported involves the production of 1,5-disubstituted-1,2,4-triazole using aryl diazonium salts and isocyanide [3+2] cycloaddition .


Molecular Structure Analysis

The molecular structure of this compound consists of a triazole ring attached to a cyclopropyl group . The triazole ring contains three nitrogen atoms and two carbon atoms .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 109.13 . The compound should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Triazole Derivatives and Biological Activities

Triazoles, including 3-Cyclopropyl-1H-1,2,4-triazole, have been extensively studied due to their wide range of biological activities. They have been found to exhibit anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, along with activity against several neglected diseases like tuberculosis (Ferreira et al., 2013).

Pharmacophoric Role in Medicinal Chemistry

The structural role of 1,2,3-triazoles, such as this compound, in medicinal chemistry has been a subject of research. Their ability to engage in pivotal binding interactions with biological targets while maintaining favorable pharmacokinetic profiles has been demonstrated through analysis of X-ray crystal structures and studies on their metabolic stability and solubility (Massarotti et al., 2014).

Crystal and Molecular Structures

The crystal and molecular structures of triazole derivatives, such as this compound, have been analyzed to understand their chemical properties. Studies have shown significant delocalization of π-electron density within the triazole ring, which is key to their biological activities (Boechat et al., 2010).

Antifungal Activity

Specific derivatives of this compound have been synthesized and tested for antifungal activity, showing promising results against various fungal infections (Zhao Qingjie et al., 2009).

Anticancer Applications

The synthesis of 1,2,3-triazole derivatives, linked to 1,2,4-triazoles like this compound, has been explored for potential anticancer applications. These compounds have shown significant activity against various cancer cell lines, indicating their potential as therapeutic agents (Al Sheikh Ali et al., 2020).

Cyclin-Dependent Kinase Inhibitors

Triazole derivatives, including this compound, have been synthesized as cyclin-dependent kinase inhibitors. These compounds showed potent inhibitory activities against CDK1 and CDK2 and inhibited cellular proliferation in various human tumor cells (Lin et al., 2005).

Green Chemistry Synthesis

The synthesis of 1,2,3- and 1,2,4-triazole systems, like this compound, using green chemistry conditions, such as ultrasound chemistry and mechanochemistry, has been a focus of research. This approach is significant for developing environmentally friendly and sustainable methods in pharmaceutical chemistry (Gonnet et al., 2021).

Safety and Hazards

3-Cyclopropyl-1H-1,2,4-triazole is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

5-cyclopropyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c1-2-4(1)5-6-3-7-8-5/h3-4H,1-2H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIRQJGWLMORDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599042
Record name 5-Cyclopropyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1211390-33-8
Record name 5-Cyclopropyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopropyl-1H-1,2,4-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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